2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-1-[(2-methoxyphenyl)methyl]-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-3-12-24-22(28)18-19-21(26-16-10-6-5-9-15(16)25-19)27(20(18)23)13-14-8-4-7-11-17(14)29-2/h4-11H,3,12-13,23H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFUTELEBJWNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors in the presence of a palladium catalyst. For instance, the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of Pd(OAc)2, NaOAc, and KOtBu in DMSO can yield the desired pyrrolo[2,3-b]quinoxaline derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxybenzyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the parent compound.
Scientific Research Applications
2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme activator or inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. For example, it has been identified as an activator of the enzyme SIRT1, which plays a role in cellular regulation and longevity . Additionally, it may inhibit enzymes like Rho kinase, affecting various signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on inferred formula.
Key Findings from Structural Analysis:
Ethoxy/methoxy groups (e.g., ) improve aqueous solubility due to oxygen’s hydrogen-bonding capacity .
Dual aromatic substituents (e.g., ’s 4-fluorobenzyl and 2-methoxybenzyl) may enhance stacking interactions with aromatic residues in target proteins .
Heterocyclic and Polar Groups: Morpholine () introduces a polar, water-soluble moiety, likely influencing blood-brain barrier penetration .
Steric and Steric Effects :
- 3,5-Dimethoxyphenyl () adds steric bulk and symmetry, which could hinder or direct molecular orientation in binding sites .
Biological Activity
2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the pyrroloquinoxaline family. Its unique structural features include a pyrrolo[2,3-b]quinoxaline core, an amino group, and a methoxybenzyl substituent. This compound has garnered interest due to its potential biological activities, although comprehensive studies on its specific actions remain limited.
Chemical Structure and Properties
The compound's IUPAC name is 2-amino-1-[(2-methoxyphenyl)methyl]-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide. Its molecular formula is with a molecular weight of 393.45 g/mol. The chemical structure can be visualized as follows:
While the precise biological targets of this compound are not fully elucidated, its structural similarity to other quinoxaline derivatives suggests potential interactions with various biological pathways. Quinoxaline derivatives are known for their ability to engage in aromatic nucleophilic substitutions and may influence multiple biochemical pathways associated with cellular signaling and metabolic processes.
Potential Biological Activities
Preliminary insights indicate that compounds in the quinoxaline class may exhibit:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Antiviral Properties : Some derivatives have been studied for their potential in inhibiting viral replication.
However, specific studies directly addressing the biological activity of this compound are sparse.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into potential biological effects:
| Compound Name | Structure Features | Reported Activity |
|---|---|---|
| 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline | Methoxy group at para position | Antimicrobial |
| Methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline | Methyl substitution | Antiviral |
| 2-amino-N-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxaline | Propyl group variation | Cytotoxicity against cancer cells |
Case Studies and Research Findings
Limited case studies have explored the biological activity of quinoxaline derivatives broadly. For instance:
- Antibacterial Activity : A study evaluating various quinoxaline derivatives demonstrated significant antibacterial properties against strains like Acinetobacter baumannii and Pseudomonas aeruginosa .
- Anticancer Potential : Research on similar compounds indicated potential cytotoxic effects against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves multi-step reactions starting from pyrroloquinoxaline precursors. Key steps include:
- Condensation of substituted amines with quinoxaline derivatives under reflux conditions .
- Functionalization of the carboxamide group via coupling reactions (e.g., using propylamine).
- Optimization : Catalytic methods (e.g., Pd-mediated cross-coupling in ) or continuous flow reactors can enhance yield and reduce side products .
- Characterization : Confirm structure and purity via -/-NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Techniques :
- NMR Spectroscopy : Assign peaks for the pyrroloquinoxaline core (e.g., aromatic protons at δ 7.2–8.5 ppm) and methoxy/propyl substituents .
- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography (if crystals are obtainable): Resolve stereochemistry and intermolecular interactions, as demonstrated in analogous compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Case Example : If antiproliferative activity is observed in one study (e.g., IC = 5 µM in ) but not replicated:
- Possible Factors :
- Purity : Re-examine compound purity via HPLC and elemental analysis .
- Assay Conditions : Variances in cell lines, incubation times, or solvent (DMSO vs. aqueous buffers) may alter results .
- Metabolic Stability : Assess stability in plasma or liver microsomes to rule out rapid degradation .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Approaches :
- Kinetic Studies : Measure enzyme inhibition constants () using fluorescence-based assays or surface plasmon resonance (SPR) .
- Molecular Docking : Model interactions with potential targets (e.g., kinase domains) using software like AutoDock, referencing crystallographic data from analogous structures .
- Gene Expression Profiling : RNA-seq or CRISPR screens to identify pathways affected by the compound .
Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?
- SAR Insights :
- Methoxy Group : The 2-methoxybenzyl substituent may enhance lipophilicity and target binding (compare and ).
- Propyl Chain : Modifying the N-propyl group to cyclopropyl or ether-linked chains could improve metabolic stability .
Methodological Challenges
Q. What are the key considerations for ensuring reproducibility in multi-step syntheses?
- Critical Steps :
- Intermediate Isolation : Purify intermediates after each step (e.g., column chromatography) to avoid carryover impurities .
- Temperature Control : Exothermic reactions (e.g., carboxamide formation) require slow reagent addition and ice baths .
- Troubleshooting : Use TLC to monitor reaction progress and identify stalled steps .
Q. How can researchers address low solubility in biological assays?
- Formulation Strategies :
- Co-solvents : Use DMSO/PEG-400 mixtures (<0.1% final concentration) .
- Nanoparticle Encapsulation : Lipid-based carriers to enhance bioavailability, as tested in similar quinoxaline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
